molecular formula C3H3ClF3IO3S B6591197 2-Iodo-3,3,3-trifluoropropyl chlorosulfate CAS No. 1309602-68-3

2-Iodo-3,3,3-trifluoropropyl chlorosulfate

Cat. No.: B6591197
CAS No.: 1309602-68-3
M. Wt: 338.47 g/mol
InChI Key: MBMKXUMARAUYHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,3,3-trifluoropropyl chlorosulfate typically involves the reaction of 2-Iodo-3,3,3-trifluoropropanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Iodo-3,3,3-trifluoropropanol+Chlorosulfonic acid2-Iodo-3,3,3-trifluoropropyl chlorosulfate+By-products\text{2-Iodo-3,3,3-trifluoropropanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{By-products} 2-Iodo-3,3,3-trifluoropropanol+Chlorosulfonic acid→2-Iodo-3,3,3-trifluoropropyl chlorosulfate+By-products

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3,3,3-trifluoropropyl chlorosulfate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine and chlorosulfate groups can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of specific functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Iodo-3,3,3-trifluoropropyl chlorosulfate is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a labeling reagent for biomolecules. The presence of iodine and fluorine atoms enables the compound to be used in imaging studies, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of radiolabeled pharmaceuticals for diagnostic imaging. Its ability to introduce iodine-125 or fluorine-18 isotopes makes it valuable for creating radiotracers.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-3,3,3-trifluoropropyl chlorosulfate involves its ability to undergo nucleophilic substitution reactions. The presence of the iodine and chlorosulfate groups makes the compound highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various applications, such as labeling biomolecules or synthesizing complex organic compounds.

Molecular Targets and Pathways: In biological systems, the compound can target specific biomolecules, such as proteins or nucleic acids, through covalent modification.

Comparison with Similar Compounds

  • 2-Iodo-3,3,3-trifluoropropanol
  • 2-Iodo-3,3,3-trifluoropropyl sulfate
  • 2-Iodo-3,3,3-trifluoropropyl sulfonate

Comparison: 2-Iodo-3,3,3-trifluoropropyl chlorosulfate is unique due to the presence of both iodine and chlorosulfate groups. This combination imparts distinct reactivity and versatility compared to similar compounds. For example, 2-Iodo-3,3,3-trifluoropropanol lacks the chlorosulfate group, limiting its reactivity in certain substitution reactions. Similarly, 2-Iodo-3,3,3-trifluoropropyl sulfate and 2-Iodo-3,3,3-trifluoropropyl sulfonate have different functional groups, affecting their chemical behavior and applications .

Properties

IUPAC Name

3-chlorosulfonyloxy-1,1,1-trifluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF3IO3S/c4-12(9,10)11-1-2(8)3(5,6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMKXUMARAUYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)OS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF3IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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